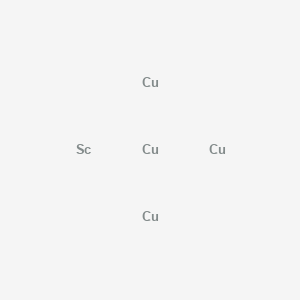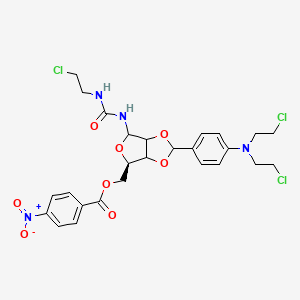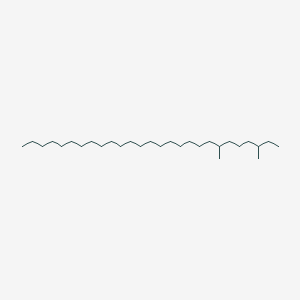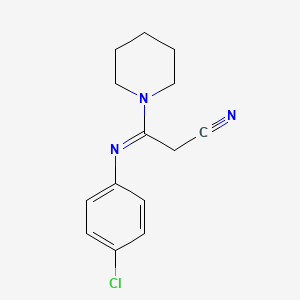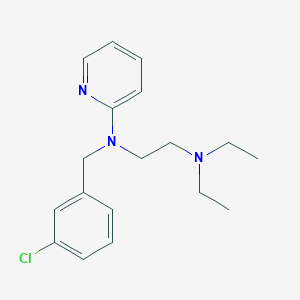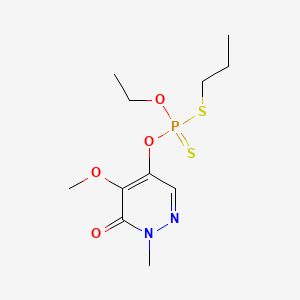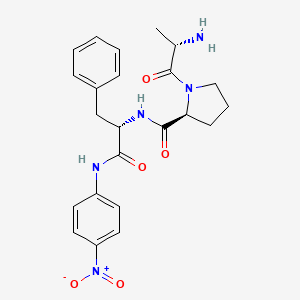
L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound known for its unique structure and properties. It is composed of amino acids L-alanine, L-proline, and L-phenylalanine, with a nitrophenyl group attached to the phenylalanine residue. This compound is often used in biochemical research due to its ability to act as a substrate for various proteases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of SPPS allows for efficient and high-yield production of the compound.
化学反应分析
Types of Reactions
L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed by proteases, resulting in the cleavage of the peptide into smaller fragments.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin, chymotrypsin, and elastase are commonly used to hydrolyze the peptide bonds.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the nitrophenyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Hydrolysis: Smaller peptide fragments and free amino acids.
Reduction: The corresponding amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:
Biochemistry: It is used as a substrate to study the activity of proteases and to screen for protease inhibitors.
Pharmacology: The compound is used in drug discovery to identify potential therapeutic agents that can modulate protease activity.
Molecular Biology: It is employed in assays to measure protease activity in various biological samples.
Industrial Applications: The compound can be used in the development of diagnostic kits for detecting protease activity in clinical samples.
作用机制
The mechanism of action of L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with proteases. The compound acts as a substrate for these enzymes, which cleave the peptide bonds, releasing the nitrophenyl group. The release of the nitrophenyl group can be monitored spectrophotometrically, allowing researchers to measure protease activity. The molecular targets of the compound are the active sites of proteases, where the peptide bonds are hydrolyzed.
相似化合物的比较
Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another peptide substrate used to study protease activity.
Suc-AAPF-pNA: A chromogenic substrate for cathepsin G and other proteases.
L-Alaninamide, N-acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl): A similar compound with a different amino acid sequence.
Uniqueness
L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group. This structure allows it to be selectively recognized and cleaved by certain proteases, making it a valuable tool in protease research. Its ability to release a chromogenic group upon cleavage also makes it useful in spectrophotometric assays.
属性
CAS 编号 |
75651-67-1 |
|---|---|
分子式 |
C23H27N5O5 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-aminopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)23(31)27-13-5-8-20(27)22(30)26-19(14-16-6-3-2-4-7-16)21(29)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30)/t15-,19-,20-/m0/s1 |
InChI 键 |
CSTBZKJZGULHFA-YSSFQJQWSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


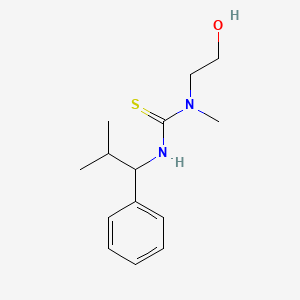
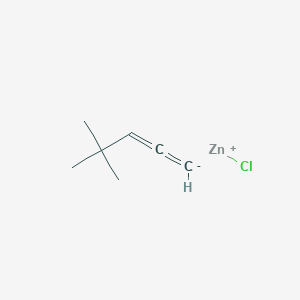




![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
